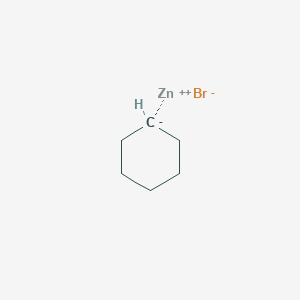
Cyclohexylzinc bromide solution, 0.5M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylzinc(II) bromide is an organozinc compound with the molecular formula C6H11ZnBr. It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylzinc(II) bromide can be synthesized through the reaction of cyclohexylmagnesium bromide with zinc bromide in an anhydrous environment. The reaction is typically carried out in a solvent such as THF to stabilize the organozinc compound. The general reaction is as follows:
C6H11MgBr+ZnBr2→C6H11ZnBr+MgBr2
Industrial Production Methods: In an industrial setting, the production of Cyclohexylzinc bromide solution, 0.5M in THF involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent decomposition of the organozinc compound. The use of automated systems and inert atmosphere techniques are common to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylzinc(II) bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It is also involved in the formation of carbon-carbon bonds through reactions with various electrophiles.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts to couple Cyclohexylzinc bromide solution, 0.5M in THF with aryl or vinyl halides. Typical conditions include the presence of a base and a solvent like THF.
Reaction with Sulfur Dioxide Surrogates: Cyclohexylzinc(II) bromide can react with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) to form zinc sulfinate salts, which can be further alkylated to produce sulfones.
Major Products:
Aryl and Vinyl Compounds: Through Negishi coupling, this compound forms various aryl and vinyl compounds.
Scientific Research Applications
Cyclohexylzinc(II) bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds. Its reactivity makes it a valuable reagent in the synthesis of complex molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using Cyclohexylzinc bromide solution, 0.5M in THF can have biological and medicinal relevance.
Industry: In the pharmaceutical and agrochemical industries, this compound is used to synthesize intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of Cyclohexylzinc bromide solution, 0.5M in THF in cross-coupling reactions involves the transfer of the cyclohexyl group to the electrophile, facilitated by a palladium or nickel catalyst. The organozinc compound acts as a nucleophile, attacking the electrophilic carbon in the halide, leading to the formation of a new carbon-carbon bond. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Phenylzinc Bromide: Similar to Cyclohexylzinc bromide solution, 0.5M in THF but with a phenyl group instead of a cyclohexyl group.
Benzylzinc Bromide: Contains a benzyl group and is used in similar cross-coupling reactions.
Cyclopropylzinc Bromide: Features a cyclopropyl group and is used in the synthesis of cyclopropyl-containing compounds.
Uniqueness: Cyclohexylzinc(II) bromide is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This can influence the reactivity and selectivity of the compound in various synthetic applications .
Properties
Molecular Formula |
C6H11BrZn |
|---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
zinc;cyclohexane;bromide |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
PVURAUIMVICLOH-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[CH-]CC1.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















